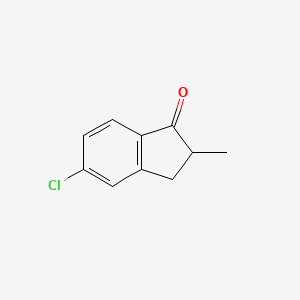

5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Descripción

Propiedades

IUPAC Name |

5-chloro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMXBENXOQYACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621329 | |

| Record name | 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64220-40-2 | |

| Record name | 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Introduction

This compound, a halogenated derivative of the indanone scaffold, represents a key intermediate in the synthesis of complex organic molecules. Its structural features, including a fused bicyclic system, a ketone functional group, and a chlorine substituent on the aromatic ring, make it a versatile building block, particularly in the exploration of novel therapeutics targeting the central nervous system.[1] A comprehensive understanding of its core physical properties is not merely academic; it is the foundational prerequisite for its effective application in medicinal chemistry and process development. These properties govern critical parameters ranging from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides a detailed examination of the known physical and chemical characteristics of this compound. Synthesizing data from chemical supplier databases and computational models, this document offers field-proven insights into the practical application of these properties, ensuring a self-validating approach to its handling, characterization, and utilization in a research setting.

Section 1: Molecular Identity and Structural Characteristics

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. For this compound, this begins with its fundamental molecular and structural descriptors.

Chemical Structure:

The molecule consists of a dihydropyranone ring fused to a chlorobenzene ring, with a methyl group at the C2 position of the five-membered ring. This structure dictates its reactivity, polarity, and spectroscopic signature.

Core Identifiers:

A summary of the primary molecular identifiers is presented below. These data are critical for database searches, regulatory documentation, and accurate molar calculations.

| Property | Value | Source(s) |

| CAS Number | 64220-40-2 | [2][3] |

| Molecular Formula | C₁₀H₉ClO | [2][4] |

| Molecular Weight | 180.63 g/mol | [2][4] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 5-chloro-2-methyl-1-indanone | [2] |

| SMILES | O=C1C(CC2=C1C=CC(Cl)=C2)C | [2] |

| InChI Key | RNMXBENXOQYACE-UHFFFAOYSA-N | [4] |

Section 2: Physicochemical and Thermal Properties

The macroscopic properties of a compound provide the first line of information for its handling, purification, and formulation. While specific experimental data for this compound is not widely published, valuable insights can be derived from its close structural analog, 5-Chloro-1-indanone (CAS: 42348-86-7), which lacks the C2-methyl group.

| Property | Value (5-Chloro-2-methyl-1-indanone) | Value (Analog: 5-Chloro-1-indanone) | Significance in Research & Development |

| Appearance | Solid (Expected) | Light Beige to Beige Solid | Purity assessment, handling, and formulation choice. |

| Melting Point | Not available | 94-98 °C | A critical indicator of purity; a sharp melting range suggests high purity. Essential for setting drying temperatures. |

| Boiling Point | Not available | 124-125 °C (at 3 mmHg) | Defines the viability of purification by distillation and indicates thermal stability. |

| Solubility | Not available | Insoluble in water; Slightly soluble in Chloroform | Governs the choice of solvents for reactions (e.g., ensuring reactants are in the same phase), purification (crystallization), and analytical techniques (e.g., NMR, HPLC). |

| Storage | Room temperature, dry, sealed | Keep in dark place, Sealed in dry, Room Temperature | Ensures long-term stability and prevents degradation from moisture or light, preserving sample integrity. |

Expert Commentary: The introduction of the methyl group at the C2 position is expected to have a minor, but measurable, impact on these properties compared to its unmethylated analog. The melting point may be altered due to changes in the crystal lattice packing energy. Solubility in nonpolar solvents might slightly increase due to the added hydrophobic character of the methyl group. These estimations, grounded in the principles of physical organic chemistry, provide a robust starting point for experimental design in the absence of direct data.

Section 3: Spectroscopic & Computational Data for Structural Validation

A multi-faceted analytical approach is essential for confirming the identity and purity of a compound, forming a self-validating system.

Spectroscopic Signatures (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (in the ~7.0-7.8 ppm region, with splitting patterns dictated by the chlorine substituent), the aliphatic protons of the indanone backbone (methine and methylene groups, likely in the 2.5-3.5 ppm region), and a signal for the methyl group protons (likely a doublet in the 1.2-1.5 ppm region).

-

Infrared (IR) Spectroscopy: The most prominent feature would be a strong absorption band around 1700-1720 cm⁻¹, characteristic of the conjugated ketone (C=O) stretching vibration. Additional bands corresponding to aromatic C=C stretching (~1600 cm⁻¹) and C-H stretching would also be present. The IR spectrum for the analog 5-Chloro-1-indanone is available in the NIST Chemistry WebBook, providing a valuable reference.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak at m/z 180. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be a definitive feature.

Computational Properties

Computational models provide valuable predictions of a molecule's behavior in biological and chemical systems.

| Computed Property | Value | Source | Significance |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] | Predicts membrane permeability and transport properties. A low TPSA suggests good potential for oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 2.7149 | [2] | Measures lipophilicity. This value indicates moderate lipophilicity, which is often optimal for drug candidates, balancing solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 1 | [2] | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Donors | 0 | [2] | Influences solubility and binding interactions. |

| Rotatable Bonds | 0 | [2] | A low number of rotatable bonds indicates conformational rigidity, which can be advantageous for binding affinity and reducing entropy loss upon binding. |

Section 4: Experimental Protocol for Physical Characterization

Objective: To determine the melting point of a synthesized or received batch of this compound to assess its purity.

Principle: The melting point is a temperature range over which a solid-state substance transitions to a liquid. Pure crystalline solids exhibit a sharp, well-defined melting range (typically < 1 °C). Impurities disrupt the crystal lattice, typically broadening and depressing the melting range. This protocol describes the use of a standard digital melting point apparatus.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent will depress the melting point. Dry the sample under a high vacuum for several hours.

-

Place a small amount of the solid on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine powder. Causality: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm) of material is in the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. Causality: Tightly packing the sample prevents air pockets and ensures an accurate reading of the phase transition.

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (based on the analog, a target of ~90 °C is a reasonable start).

-

Once the temperature is within 15-20 °C of the expected melting point, reset the apparatus.

-

Set a slow heating ramp rate of 1-2 °C/min. Causality: A slow ramp rate is critical to allow the system to remain in thermal equilibrium, ensuring that the observed temperature accurately reflects the sample temperature.

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation and Interpretation:

-

Compare the observed melting range to the reference value (if available) or to previous pure batches. A broad or depressed range relative to a known pure standard indicates the presence of impurities. Trustworthiness: This physical measurement, when combined with spectroscopic data (e.g., NMR, MS), provides a robust, self-validating system for purity and identity confirmation.

-

Section 5: Visualization of the Characterization Workflow

The following diagram outlines the logical workflow for the comprehensive physicochemical characterization of a new batch of this compound.

Caption: Workflow for Physicochemical Characterization of a Chemical Intermediate.

References

-

5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem. National Institutes of Health. [Link]

-

5-Chloro-1-indanone - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

This compound - MySkinRecipes. [Link]

Sources

Spectroscopic Data for 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one: A Predictive and Comparative Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 64220-40-2), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in the public domain, this document leverages a predictive approach grounded in established spectroscopic principles and comparative analysis with close structural analogs. By examining the known spectral features of 2-methyl-1-indanone and 5-chloro-1-indanone, this guide offers a robust and scientifically-reasoned forecast of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for the title compound. Standardized protocols for the experimental acquisition of this data are also provided to facilitate the verification of these predictions by researchers upon synthesis.

Introduction and Rationale

This compound is a substituted indanone, a class of compounds recognized for its utility as a synthetic intermediate in the development of pharmacologically active molecules. The precise characterization of such compounds is paramount for ensuring the integrity of subsequent synthetic steps and for the unambiguous identification of novel chemical entities. Spectroscopic analysis is the cornerstone of this characterization process.

This guide addresses the current scarcity of publicly accessible, experimentally-derived spectroscopic data for this compound. In lieu of direct data, a rigorous predictive methodology is employed. This approach is built upon two key pillars:

-

Comparative Analysis with Structural Analogs: We will draw heavily upon the published spectroscopic data of two closely related compounds:

-

2-Methyl-1-indanone: This analog provides the foundational data for the aliphatic portion of the target molecule.

-

5-Chloro-1-indanone: This precursor allows for the evaluation of the electronic and structural effects of the chloro-substituent on the aromatic ring and the overall molecule.

-

-

Application of First Principles in Spectroscopy: The predictions are further refined by applying fundamental theories of NMR chemical shifts, mass spectral fragmentation, and infrared vibrational modes.

By synthesizing these approaches, this document aims to provide researchers with a reliable and in-depth technical resource for the identification and characterization of this compound.

Molecular Structure and Atom Numbering

The structure of this compound, with the IUPAC-recommended atom numbering for spectroscopic assignment, is presented below. This numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts (δ) for this compound in a standard solvent like CDCl₃ are detailed in Table 1.

Rationale for Predictions:

The predictions are derived from the known data for 2-methyl-1-indanone[1]. The presence of the electron-withdrawing chlorine atom at the C5 position is expected to deshield the aromatic protons, causing a downfield shift. The effect on the aliphatic protons (H2, H3, and the methyl group) is predicted to be minimal due to their distance from the substituent.

-

Aromatic Protons (H4, H6, H7): The aromatic region will display three distinct signals. H4, being ortho to the carbonyl group, will be the most deshielded. H6 will appear as a doublet, and H7, ortho to the chloro- and carbonyl-bearing carbons, will also be a doublet. The coupling constant between H6 and H7 will be typical for ortho-coupling in a benzene ring (~8 Hz).

-

Aliphatic Protons (H2, H3a, H3b): The proton at C2 (H2) will be a multiplet due to coupling with the C2-methyl protons and the two diastereotopic protons at C3. The C3 protons (H3a and H3b) are diastereotopic and will appear as two separate signals, each a doublet of doublets, due to geminal coupling to each other and vicinal coupling to H2.

-

Methyl Protons (C8-H): The methyl group protons will appear as a doublet, coupling with the single proton at C2.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | ~7.65 | d | ~2.0 |

| H6 | ~7.50 | dd | ~8.0, 2.0 |

| H7 | ~7.75 | d | ~8.0 |

| H2 | ~2.65 | m | - |

| H3a | ~3.40 | dd | ~17.0, 8.0 |

| H3b | ~2.95 | dd | ~17.0, 4.0 |

| C8-H₃ | ~1.30 | d | ~7.0 |

digraph "COSY" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=12]; edge [color="#EA4335", penwidth=2];// Nodes for protons H4[label="H4", pos="1.3,-1.5!"]; H6[label="H6", pos="3.3,1.9!"]; H7 [label="H7", pos="1.3,3.0!"]; H2[label="H2", pos="-2.0,0.3!"]; H3a [label="H3a", pos="-2.0,-1.2!"]; H3b [label="H3b", pos="-0.6,-1.2!"]; Me_H [label="C8-H₃", pos="-3.3,1.5!"];

// Edges for couplings H6 -- H7; H2 -- H3a; H2 -- H3b; H2 -- Me_H; H3a -- H3b; }

Caption: Predicted key ¹H-¹H COSY correlations.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

Rationale for Predictions:

The predicted chemical shifts in Table 2 are based on the data for 2-methyl-1-indanone[1], with adjustments made for the substituent effect of the chlorine atom on the aromatic ring. Standard substituent effect tables predict that a chlorine atom will cause a downfield shift at the ipso-carbon (C5) and slight upfield or downfield shifts at the ortho (C4, C6) and para (C7a) positions. The carbonyl carbon (C1) is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~206 |

| C2 (CH) | ~42 |

| C3 (CH₂) | ~32 |

| C3a (Ar-C) | ~135 |

| C4 (Ar-CH) | ~125 |

| C5 (Ar-C-Cl) | ~138 |

| C6 (Ar-CH) | ~128 |

| C7 (Ar-CH) | ~129 |

| C7a (Ar-C) | ~154 |

| C8 (-CH₃) | ~16 |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a characteristic fragmentation pattern that can confirm the molecular weight and aspects of the structure.

Molecular Ion and Isotope Pattern:

The molecular formula is C₁₀H₉ClO, giving a molecular weight of 180.63 g/mol . The mass spectrum will show a molecular ion (M⁺) peak at m/z 180 (for the ³⁵Cl isotope) and an M+2 peak at m/z 182 (for the ³⁷Cl isotope). Due to the natural abundance of chlorine isotopes, the intensity ratio of the M⁺ to M+2 peak will be approximately 3:1[2][3]. This isotopic signature is a key identifier for a monochlorinated compound.

Predicted Fragmentation Pathway:

The fragmentation of cyclic ketones is often initiated by α-cleavage of the bonds adjacent to the carbonyl group[4][5]. For this compound, the following fragmentation steps are predicted, drawing comparison with the known fragmentation of 5-chloro-1-indanone[6][7]:

-

Loss of a methyl radical (•CH₃): α-cleavage can lead to the loss of the methyl group from C2, resulting in a fragment at m/z 165.

-

Loss of carbon monoxide (CO): Following initial fragmentation, the loss of a neutral CO molecule is common for ketones, which would lead to a fragment at m/z 152 from the molecular ion.

-

Retro-Diels-Alder type fragmentation: Cleavage of the five-membered ring can occur, potentially leading to the loss of ethene or a related fragment.

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed in Table 3.

Rationale for Predictions:

The predictions are based on standard IR correlation charts and the known IR spectrum of 5-chloro-1-indanone from the NIST database[7].

-

Carbonyl (C=O) Stretch: A strong, sharp absorption is expected for the conjugated ketone carbonyl group, typically in the range of 1700-1720 cm⁻¹.

-

Aromatic C=C and C-H Stretches: The aromatic ring will give rise to several absorptions. C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: The C-H stretching vibrations of the CH₂ and CH-CH₃ groups will appear just below 3000 cm⁻¹.

-

C-Cl Stretch: The C-Cl stretch will be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Medium |

| ~1715 | C=O Stretch | Conjugated Ketone | Strong, Sharp |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |

| ~800-600 | C-Cl Stretch | Aryl Halide | Medium-Strong |

Standardized Experimental Protocols

For researchers who synthesize this compound, the following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

7.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16.

-

Relaxation Delay (d1): 1.0 s.

-

Acquisition Time: ~4 s.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2.0 s.

-

7.2 Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (solid or dissolved in a volatile solvent) via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

7.3 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to its simplicity. Place a small amount of the solid powder directly on the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Caption: General workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of this compound. By integrating data from close structural analogs with fundamental spectroscopic principles, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. The characteristic 3:1 isotopic pattern in the mass spectrum, the specific splitting patterns in the ¹H NMR, the ten unique signals in the ¹³C NMR, and the strong carbonyl absorption in the IR spectrum collectively form a robust fingerprint for the identification of this molecule. The provided experimental protocols offer a standardized approach for researchers to acquire and verify this data, thereby bridging the gap between prediction and experimental confirmation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142599, 5-Chloro-1-indanone. Retrieved from [Link].

-

NIST (2021). 5-Chloro-1-indanone in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

- BenchChem (2025). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide. Retrieved from a general search, specific URL not available.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Smith, B. C. (1999).

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link].

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link].

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link].

-

LibreTexts Chemistry. (2022). 6.4: Isotope Abundance. Retrieved from [Link].

-

JoVE. (2024). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link].

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link].

-

Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link].

- RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances.

-

PubChem. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link].

-

NIST. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link].

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link].

- University of Calgary. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from a general search, specific URL not available.

-

JoVE. (2024). Video: Mass Spectrometry: Isotope Effect. Retrieved from [Link].

-

NIST Chemistry WebBook. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link].

- ACS Publications. (n.d.). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry.

- BenchChem. (n.d.). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide. Retrieved from a general search, specific URL not available.

- ResearchGate. (n.d.). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link].

- Google Patents. (n.d.). CA2094980A1 - Process for the preparation of substituted indanones, and their use.

- ResearchGate. (n.d.). Synthesis of indanones. Retrieved from a general search, specific URL not available.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.11.2 [people.whitman.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloro-1-indanone [webbook.nist.gov]

An In-Depth Technical Guide to 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a key chemical intermediate. We will delve into its fundamental properties, synthesis methodologies with mechanistic rationale, significant applications in pharmaceutical and agrochemical development, and essential characterization data.

Core Compound Identification and Physicochemical Properties

This compound, also known as 5-chloro-2-methyl-1-indanone, is a halogenated cyclic ketone.[1] Its structure is foundational for the synthesis of more complex molecules.

Chemical Structure:

Sources

Solubility of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one in common lab solvents

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one in Common Laboratory Solvents

Introduction: Contextualizing Solubility for a Key Synthetic Intermediate

This compound (CAS No. 64220-40-2, Molecular Formula: C₁₀H₉ClO, Molecular Weight: 180.63 g/mol ) is a substituted indanone derivative.[1][2][3] Such compounds serve as crucial building blocks in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics targeting the central nervous system.[1] In any research or drug development endeavor, understanding the solubility of a lead compound or intermediate is a cornerstone of success. Poor solubility can severely hamper the reliability of in vitro assays, complicate formulation for in vivo studies, and ultimately lead to low bioavailability, dooming a promising candidate.[4][5]

This guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, present a predicted solubility profile in common laboratory solvents, and provide detailed, field-proven protocols for experimentally determining both its thermodynamic and kinetic solubility. This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this critical physicochemical property.

Section 1: The Theoretical Framework of Solubility

The solubility of an organic molecule is dictated by its structure and the interplay of intermolecular forces between the solute and the solvent. The guiding principle is "like dissolves like," which means that substances with similar polarities tend to be miscible.[6][7]

Molecular Structure Analysis:

This compound possesses a bicyclic structure with several key features influencing its polarity and, consequently, its solubility:

-

Carbonyl Group (C=O): The ketone functional group introduces a significant dipole moment, making this region of the molecule polar. The oxygen atom can act as a hydrogen bond acceptor.[8][9]

-

Chlorinated Aromatic Ring: The benzene ring fused to the five-membered ring is inherently nonpolar and hydrophobic. The chloro-substituent further enhances this hydrophobicity and molecular weight.

-

Alkyl Moieties: The methyl group and the dihydroindenone backbone contribute to the nonpolar character of the molecule.

The overall polarity is a balance between the polar ketone and the larger, nonpolar chloro-aromatic and alkyl framework. This structure suggests that the compound will exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate to low polarity.[9]

Section 2: Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | The large hydrophobic chloro-aromatic and alkyl structure outweighs the polarity of the single ketone group.[6][8] |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble to Soluble | The alkyl portion of the alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl group can interact with the ketone. Solubility is expected to be moderate. |

| Acetone | Polar Aprotic | Soluble | As a ketone, acetone shares structural similarity with the solute's polar functional group, promoting good interaction.[7] |

| Acetonitrile | Polar Aprotic | Soluble | Its polarity is suitable for dissolving molecules that have both polar and nonpolar characteristics. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Nonpolar | Soluble to Very Soluble | DCM is an effective solvent for moderately polar to nonpolar organic compounds. |

| Toluene | Nonpolar | Soluble | The aromatic nature of toluene facilitates favorable interactions with the chloro-aromatic ring of the solute. |

| Hexane | Nonpolar | Sparingly Soluble | While both are nonpolar, the polarity introduced by the ketone group may limit solubility in highly nonpolar aliphatic hydrocarbons like hexane.[10] |

Section 3: Experimental Determination of Solubility

To move from prediction to definitive data, experimental measurement is essential. The two most relevant methods for drug discovery professionals are the determination of thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This is the "gold standard" method that measures the true equilibrium solubility of a compound in a given solvent.[5][11] It involves allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved compound in the solution becomes constant.[12]

Protocol: Shake-Flask Method

-

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent under equilibrium conditions.

-

Materials & Reagents:

-

This compound (solid powder)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25°C)

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Syringe filters (0.22 µm)

-

-

Step-by-Step Procedure:

-

Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of solvent). The key is to ensure solid material remains visible after the equilibration period, confirming saturation.

-

Cap the vials securely and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C) for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[4]

-

After incubation, allow the vials to stand briefly to let heavy solids settle.

-

To remove all undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed. For added certainty, the collected supernatant can be passed through a syringe filter.

-

Prepare a dilution series of the supernatant with an appropriate solvent (e.g., acetonitrile).

-

Quantify the concentration of the compound in the diluted samples using a validated analytical method (e.g., HPLC-UV) against a standard calibration curve prepared with the same compound.

-

Causality & Trustworthiness: The long incubation period is critical to overcome any kinetic barriers and ensure the system reaches its lowest energy state, representing true thermodynamic equilibrium.[12] Centrifugation and/or filtration are self-validating steps to guarantee that only the dissolved compound is being measured.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput alternative often used in the early stages of drug discovery.[4][11] It measures the concentration at which a compound, rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer, remains in solution. This method is faster but can lead to supersaturated solutions, often yielding higher solubility values than the thermodynamic method.[12][13]

Protocol: DMSO Precipitation Method

-

Objective: To rapidly assess the solubility of this compound upon precipitation from a DMSO stock into an aqueous buffer.

-

Materials & Reagents:

-

10-20 mM stock solution of this compound in 100% DMSO.[4]

-

Aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).

-

96-well plates (filter plates for separation or standard plates for turbidimetric analysis).

-

Plate shaker.

-

Plate reader (Nephelometer for turbidity or UV-Vis for concentration).

-

-

Step-by-Step Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effect.

-

Seal the plate and shake at room temperature for a shorter period, typically 1 to 2 hours.[4]

-

Detection Method A (Turbidimetry): Measure the turbidity (light scattering) of the solution in each well using a nephelometer. The concentration at which significant light scattering appears is the kinetic solubility limit.[5]

-

Detection Method B (Direct Concentration Measurement): If using a filter plate, centrifuge the plate to force the solution through the filter, removing any precipitate. Alternatively, use a standard plate and centrifuge to pellet the precipitate.

-

Transfer the clear filtrate/supernatant to a new analysis plate.

-

Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Causality & Trustworthiness: This protocol mimics the scenario where a compound is rapidly diluted into an aqueous environment, relevant for in vitro biological assays. The system is not at equilibrium. The trustworthiness of the data relies on consistent timing and DMSO concentration, and the understanding that it represents an apparent solubility, not a true thermodynamic value.

Conclusion

A thorough understanding and accurate measurement of solubility are non-negotiable for the successful progression of chemical entities like this compound in the research and development pipeline. Based on its molecular structure, this compound is predicted to have low aqueous solubility but good solubility in common polar aprotic and nonpolar organic solvents. This guide provides the theoretical basis for this prediction and, more importantly, furnishes robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. By applying these methodologies, researchers can generate the high-quality, reliable data needed to make informed decisions, optimize experimental conditions, and advance their scientific objectives.

References

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- CymitQuimica. (n.d.). This compound.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Queen's University. (2023, August 31). Solubility of Organic Compounds.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. National Center for Biotechnology Information.

- National Center for Biotechnology Information. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed Central.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- LibreTexts Chemistry. (n.d.). Polarity and Solubility of Organic Compounds.

- Solubility of Things. (n.d.). Indanone.

- MySkinRecipes. (n.d.). This compound.

- Abraham, M. H., et al. (n.d.). Enthalpies of interaction of ketones with organic solvents. Canadian Science Publishing.

- Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?

- ChemScene. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. enamine.net [enamine.net]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. chem.ws [chem.ws]

- 7. quora.com [quora.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. inventivapharma.com [inventivapharma.com]

The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide for Drug Discovery

Abstract

Substituted indanones, characterized by a benzene ring fused to a cyclopentanone ring, have emerged as a privileged scaffold in medicinal chemistry. The inherent structural versatility of the indanone core allows for extensive chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted indanones, with a primary focus on their anticancer, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present quantitative biological data, provide detailed experimental protocols for key assays, and visualize critical signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Indanone Scaffold - A Privileged Structure in Medicinal Chemistry

The indanone framework is a recurring motif in numerous naturally occurring and synthetic bioactive compounds.[1][2] Its rigid, planar structure, which can be considered a constrained analogue of chalcones, provides a unique template for interacting with various biological targets.[3][4] The α,β-unsaturated ketone system within arylidene indanones, a prominent class of substituted indanones, is crucial for their biological activity, allowing for Michael addition reactions with nucleophilic residues in target proteins.[3] The amenability of the indanone scaffold to substitution at various positions on both the benzene and cyclopentanone rings has enabled the generation of large libraries of derivatives with fine-tuned pharmacological profiles. This has led to the discovery of potent agents with diverse therapeutic applications, including the FDA-approved drug Donepezil for Alzheimer's disease, which features an indanone core.[1][5]

Anticancer Activities of Substituted Indanones

Substituted indanones have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.[2][6]

Mechanism of Action: Targeting Key Cancer Pathways

A primary mechanism underlying the anticancer effects of many substituted indanones is the inhibition of cyclooxygenase-2 (COX-2) and tubulin polymerization .[7][8]

-

COX-2 Inhibition: COX-2 is an enzyme that is often overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis. By inhibiting COX-2, substituted indanones can suppress the production of prostaglandins, which are implicated in cell proliferation, angiogenesis, and invasion.[7][9]

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division.[3][10] Several indanone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[8][11] This mechanism is similar to that of established anticancer drugs like vinca alkaloids.[10]

The anticancer activity of some indanone derivatives is also linked to the modulation of the NF-κB signaling pathway .[12] NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[6][7] Dysregulation of the NF-κB pathway is a hallmark of many cancers.[6][12]

Quantitative Biological Data: Anticancer Activity

The anticancer efficacy of substituted indanones has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

| Compound ID | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [7] |

| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [7] | ||

| 2-benzylidene-1-indanone derivative | Varies | MCF-7 (Breast) | 10 - 880 nM | [11] |

| HCT (Colon) | 10 - 880 nM | [11] | ||

| THP-1 (Leukemia) | 10 - 880 nM | [11] | ||

| A549 (Lung) | 10 - 880 nM | [11] |

Experimental Protocols

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.[13][14]

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The subsequent reduction of PGG2 is monitored using a colorimetric or fluorometric probe.[15][16]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Dissolve human recombinant COX-2 enzyme in the reaction buffer.

-

Prepare a solution of heme as a cofactor.

-

Dissolve arachidonic acid (substrate) and test compounds in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., a solution of stannous chloride or HCl).[14]

-

Measure the amount of prostaglandin produced using a suitable detection method (e.g., EIA or a fluorometric assay).[13]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

This protocol describes a fluorescence-based assay to assess the inhibitory effect of compounds on tubulin polymerization.[3][10]

Principle: The polymerization of purified tubulin into microtubules is monitored using a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[3][17]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, glycerol, and a fluorescent reporter. Keep on ice.

-

Prepare stock solutions of test compounds, a known inhibitor (e.g., nocodazole), and an enhancer (e.g., paclitaxel).

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C.

-

Add the test compounds, controls, or vehicle to the appropriate wells.

-

Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a pre-warmed microplate reader set to 37°C.

-

Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine key parameters such as the maximum polymerization rate (Vmax) and the steady-state polymer mass.

-

Calculate the IC50 value by plotting the Vmax or steady-state fluorescence as a function of the logarithm of the test compound concentration.[10]

-

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[4][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][19]

Step-by-Step Methodology:

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the substituted indanone derivatives for a specific duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[20]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Signaling Pathway Visualization

Caption: Anticancer mechanisms of substituted indanones.

Neuroprotective Activities of Substituted Indanones

The neuroprotective effects of substituted indanones are primarily associated with their ability to inhibit key enzymes implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7]

Mechanism of Action: Targeting Neurodegenerative Pathways

-

Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[21] In Alzheimer's disease, there is a decline in acetylcholine levels. By inhibiting AChE, indanone derivatives can increase the levels of acetylcholine in the brain, thereby improving cognitive function.[1][5] The well-known Alzheimer's drug, Donepezil, is a potent AChE inhibitor with an indanone core.[1]

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that breaks down neurotransmitters like dopamine. In Parkinson's disease, there is a loss of dopamine-producing neurons. Inhibition of MAO-B by substituted indanones can increase dopamine levels, which may help to alleviate some of the motor symptoms of the disease.[22]

Quantitative Biological Data: Neuroprotective Activity

| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |

| Donepezil | N-benzylpiperidine and dimethoxyindanone moieties | AChE | - | [1][5] |

| Compound 9 | Varies | AChE | 14.8 | [23] |

| Compound 14 | Varies | AChE | 18.6 | [23] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on Ellman's method for determining AChE inhibitory activity.[5][21]

Principle: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[21]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Prepare stock solutions of AChE enzyme, ATCh (substrate), and DTNB in the buffer.

-

Dissolve test compounds and a reference inhibitor (e.g., Donepezil) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and AChE enzyme solution to each well.

-

Add various concentrations of the test compounds or the reference inhibitor.

-

Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCh solution.

-

Measure the absorbance at 412 nm at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Signaling Pathway Visualization

Caption: Mechanism of AChE inhibition by substituted indanones.

Anti-inflammatory Activities of Substituted Indanones

Substituted indanones have also been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[12]

Mechanism of Action: Modulating Inflammatory Responses

The anti-inflammatory effects of indanone derivatives are often linked to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12] These cytokines are key players in the inflammatory cascade and are implicated in a variety of inflammatory diseases. The inhibition of these cytokines is often mediated through the modulation of the NF-κB signaling pathway .[17]

Quantitative Biological Data: Anti-inflammatory Activity

| Compound ID | Substitution Pattern | Target/Cell Line | % Inhibition | Reference |

| 4d | 6-hydroxy-2-(substituted benzylidene)-1-indanone | LPS-induced TNF-α in RAW 264.7 macrophages | 83.73% | [12] |

| LPS-induced IL-6 in RAW 264.7 macrophages | 69.28% | [12] |

Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in Macrophages

This protocol describes a method to evaluate the anti-inflammatory activity of compounds by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture murine macrophages (e.g., RAW 264.7) in a 96-well plate.

-

-

Compound Treatment:

-

Pre-incubate the cells with various concentrations of the test compounds for a specific duration (e.g., 30 minutes).

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (e.g., 0.5 µg/mL) to induce an inflammatory response and incubate for a further period (e.g., 24 hours).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

-

Signaling Pathway Visualization

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Synthesis of Substituted Indanones

The synthesis of substituted indanones, particularly arylidene indanones, is commonly achieved through an aldol condensation reaction between a 1-indanone and a substituted benzaldehyde.[3][4]

General Synthetic Protocol for 2-Benzylidene-1-indanone Derivatives

This protocol provides a general method for the synthesis of 2-benzylidene-1-indanone derivatives.[24][25]

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve the substituted 1-indanone and the corresponding benzaldehyde in a suitable solvent, such as ethanol.

-

-

Base-Catalyzed Condensation:

-

Add a base, such as sodium hydroxide solution, to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with a dilute acid (e.g., HCl).

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with water and a suitable organic solvent (e.g., ethanol).

-

The product can be further purified by recrystallization or column chromatography.

-

Synthetic Workflow Visualization

Caption: Generalized workflow for the synthesis of 2-benzylidene-1-indanone derivatives.

Conclusion and Future Directions

Substituted indanones represent a highly versatile and promising class of compounds with a broad range of potent biological activities. The data and protocols presented in this guide highlight their significant potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The adaptability of the indanone scaffold allows for extensive structure-activity relationship (SAR) studies, which can guide the rational design of next-generation inhibitors with enhanced potency and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this remarkable class of molecules and translate their potential into tangible clinical benefits.

References

- The Multifaceted Biological Activities of Substituted Indanones: A Technical Guide - Benchchem.

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. 2017. Available at: [Link]

- Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Publishing.

- Unveiling the Cytotoxic Potential of Substituted Indanone Derivatives: A Comparative Analysis - Benchchem.

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for - ScienceOpen. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]

- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay - Benchchem.

- Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol - Benchchem.

-

Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. PubMed. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. 2017. Available at: [Link]

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. 2021. Available at: [Link]

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem.

-

NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Frontiers. Available at: [Link]

-

Recent developments in biological activities of indanones - PubMed. 2017. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. Available at: [Link]

-

Recent developments in biological activities of indanones | Request PDF - ResearchGate. Available at: [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. 2024. Available at: [Link]

-

Thiosemicarbazone and thiazolylhydrazones of 1-indanone: As a new class of nonacidic anti-inflammatory and antiplatelet aggregation agents. Available at: [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC - NIH. 2018. Available at: [Link]

-

Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - NIH. Available at: [Link]

-

Acetylcholinesterase Assay Standard Operating Procedure - Policy Commons. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

- WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents.

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed. 2014. Available at: [Link]

-

Mechanisms of α7-nicotinic receptor up-regulation and sensitization to donepezil induced by chronic donepezil treatment | Request PDF - ResearchGate. Available at: [Link]

-

A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC - PubMed Central. 2022. Available at: [Link]

-

Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - RSC Publishing. Available at: [Link]

-

Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx. 2024. Available at: [Link]

-

NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC - NIH. Available at: [Link]

-

Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - ACS Publications. 2022. Available at: [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton. Available at: [Link]

-

Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Biological Technology. Available at: [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available at: [Link]

-

Synthesis of new spiroheterocycles-fused isoxazoline from 2-arylidenes-3-phenyl-1-indanones through a regio-and diastereospecific 1,3-dipolar cycloaddition - ResearchGate. 2021. Available at: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

-

Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC - NIH. 2022. Available at: [Link]

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. scribd.com [scribd.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. assaygenie.com [assaygenie.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. clyte.tech [clyte.tech]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]

- 24. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Chloro-Substituted Indanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro-substituted indanones are a pivotal class of bicyclic ketones that serve as foundational scaffolds in medicinal chemistry and materials science. Their rigid framework and the electronic influence of the chlorine substituent have made them indispensable intermediates in the synthesis of a wide array of biologically active molecules, including anti-inflammatory agents, anticoagulants, and insecticides. This guide provides a comprehensive exploration of the historical discovery and the evolution of synthetic methodologies for preparing various isomers of chloro-substituted 1-indanone. We will delve into the mechanistic underpinnings of classical approaches, most notably the intramolecular Friedel-Crafts acylation, and survey modern, more sustainable synthetic strategies. This document is designed to be a technical resource, offering not only a historical narrative but also actionable experimental protocols and comparative data to inform laboratory practice and inspire future research.

Introduction: The Significance of the Chloro-Indanone Core

The 1-indanone skeleton, a fusion of a benzene ring and a cyclopentanone ring, represents a privileged structure in drug discovery. The introduction of a chlorine atom onto the aromatic ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This has led to the incorporation of chloro-indanone moieties into numerous compounds of therapeutic and commercial interest.

Notably, 5-chloro-1-indanone is a key intermediate in the production of the oxadiazine insecticide Indoxacarb, developed by DuPont.[2] It is also a building block for benzoyl indole anti-inflammatory drugs and aminoacetyl anticoagulant medications.[3] The various positional isomers, such as 4-chloro-, 6-chloro-, and 7-chloro-1-indanone, also serve as versatile precursors for a range of heterocyclic compounds and potential pharmaceutical agents.[4][5][6] Understanding the synthetic pathways to these key intermediates is therefore of paramount importance for chemists in both academic and industrial settings.

Historical Perspective: The Dawn of Indanone Synthesis

The journey to chloro-substituted indanones begins with the synthesis of the parent 1-indanone molecule. The first preparations of 1-indanones emerged in the 1920s and 1930s, laying the groundwork for future explorations into substituted derivatives.

One of the earliest documented syntheses of 1-indanone from a carboxylic acid was reported by Price and Lewis in 1939, who achieved the cyclization of hydrocinnamic acid using 20% sulfuric acid at high temperatures, albeit with a modest yield of 27%.[1] A more efficient route was described in 1927, involving the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride with aluminum chloride in benzene, which afforded a 90% yield of 1-indanone.[1] These early methods established the intramolecular Friedel-Crafts reaction as the cornerstone of 1-indanone synthesis, a status it largely retains to this day.

The first synthesis of a chloro-substituted indanone, specifically 6-chloro-1-indanone, was accomplished in the mid-20th century.[5] This was achieved through the electrophilic chlorination of 1-indanone, a method that leverages the existing indanone core to introduce the halogen substituent.[5]

Foundational Synthesis: The Intramolecular Friedel-Crafts Acylation

The most prevalent and historically significant route to chloro-substituted indanones is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid or its corresponding acyl chloride. This reaction cascade involves two key transformations: the formation of an acylium ion electrophile and its subsequent attack on the aromatic ring to forge the new five-membered ring.

Mechanism of Cyclization

The reaction commences with the activation of the carboxylic acid or acyl chloride by a Lewis acid (e.g., AlCl₃, ZnCl₂) or a strong Brønsted acid (e.g., H₂SO₄, PPA, TFA). In the case of an acyl chloride, the Lewis acid coordinates to the chlorine atom, facilitating its departure and the formation of a highly electrophilic and resonance-stabilized acylium ion.

The acylium ion is then attacked by the π-electrons of the aromatic ring in an intramolecular electrophilic aromatic substitution (EAS). This ring-closing step forms a six-membered transition state, leading to a carbocation intermediate known as an arenium ion or σ-complex. A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), then abstracts a proton from the aromatic ring, restoring aromaticity and yielding the chloro-indanone product, which remains complexed to the Lewis acid. An aqueous workup is required to decompose this complex and isolate the final product.

Regioselectivity: The Role of the Chlorine Substituent

The position of the chlorine atom on the starting phenylpropionic acid dictates the isomer of the resulting chloro-indanone. The regiochemical outcome of the cyclization is governed by the electronic effects of the chlorine substituent and the acyl group.

Chlorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution.[2][7][8][9][10] It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect (-I), making chlorobenzene less reactive than benzene.[9][10] However, through its electron-donating resonance effect (+R), it enriches the electron density at the ortho and para positions relative to the meta position.

For instance, in the cyclization of 3-(3-chlorophenyl)propionic acid, the electrophilic attack can occur at the position ortho to the chlorine (C2) to give 7-chloro-1-indanone, or at the position para to the chlorine (C6) to yield 5-chloro-1-indanone. The para-position is generally favored due to reduced steric hindrance from the bulky propionic acid side chain, leading to 5-chloro-1-indanone as the major product.[11][12]

Synthetic Strategies for Chloro-Indanone Isomers

The choice of starting material and reaction conditions allows for the targeted synthesis of different chloro-1-indanone isomers.

Synthesis of 4-Chloro-1-indanone

The most common route to 4-chloro-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propionic acid.[13] This precursor can be prepared from 2-chlorobenzaldehyde.[14][15]

Experimental Protocol: Synthesis of 4-Chloro-1-indanone [15]

-

Preparation of 3-(2-chlorophenyl)propanoic acid: 2-Chlorobenzaldehyde is subjected to a condensation reaction, followed by hydrogenation to yield the saturated carboxylic acid.

-

Cyclization: The 3-(2-chlorophenyl)propanoic acid is converted to its acid chloride using an agent like thionyl chloride (SOCl₂).

-

The crude acid chloride is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid, such as aluminum chloride (AlCl₃), at low temperature.

-

The reaction is stirred as it warms to room temperature to drive the cyclization to completion.

-

The reaction is quenched by carefully pouring the mixture onto ice, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

High yields, often exceeding 90%, have been reported for the cyclization step under optimized conditions.[13]

Synthesis of 5-Chloro-1-indanone

5-Chloro-1-indanone is arguably the most commercially significant isomer. It is typically synthesized from precursors derived from either 3-chlorobenzaldehyde or chlorobenzene.

Route A: From 3-Chlorobenzaldehyde [11][16][17]

-

Preparation of 3-(3-chlorophenyl)propionic acid: 3-Chlorobenzaldehyde is reacted with propionic acid or a malonic acid equivalent.[11][16]

-

Cyclization: The resulting 3-(3-chlorophenyl)propionic acid is then cyclized using a Friedel-Crafts protocol, often employing a catalyst like zinc chloride (ZnCl₂) with malonyl chloride.[11] This method is reported to be simple, scalable, and avoids the environmental issues associated with strong acids.[11][17]

Route B: From Chlorobenzene [3]

-

Friedel-Crafts Acylation: Chlorobenzene is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like AlCl₃. This forms 3-chloro-1-(4-chlorophenyl)propan-1-one.

-

Intramolecular Alkylation: The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to furnish 5-chloro-1-indanone.

Table 1: Comparison of Synthetic Routes to 5-Chloro-1-indanone

| Starting Material | Key Reagents | Catalyst | Typical Yield | Reference |

| 3-Chlorobenzaldehyde | Propionic acid, Malonyl chloride | ZnCl₂ | 75-80% | [11] |

| Chlorobenzene | 3-Chloropropionyl chloride | AlCl₃ | ~85% | [3] |

| 1-(4-chlorophenyl)-2-propen-1-one | Hydrogen chloride | - | ~95% | [16] |

Synthesis of 6-Chloro-1-indanone

6-Chloro-1-indanone is typically prepared by the intramolecular cyclization of 3-(4-chlorophenyl)propanoic acid. This reaction is often catalyzed by strong acids like trifluoromethanesulfonic acid.

Experimental Protocol: Synthesis of 6-Chloro-1-indanone

-

A solution of 3-(4-chlorophenyl)propanoic acid in an anhydrous solvent like dichloromethane is cooled to 0 °C.

-

Trifluoromethanesulfonic acid (TFA) is added slowly to the solution.

-

The reaction mixture is then heated (e.g., to 80 °C in a sealed tube) until the starting material is consumed, as monitored by TLC or GC/MS.

-

After completion, the mixture is poured into ice water and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Synthesis of 7-Chloro-1-indanone

The synthesis of 7-chloro-1-indanone is less straightforward via direct Friedel-Crafts cyclization due to the regioselectivity issues discussed earlier. A common and effective strategy involves a Sandmeyer reaction on an amino-indanone precursor.[6] The Sandmeyer reaction is a versatile method for converting an aryl amine, via its diazonium salt, into an aryl halide.[18]

Experimental Protocol: Synthesis of 7-Chloro-1-indanone via Sandmeyer Reaction [6]

-

Preparation of 7-Amino-1-indanone: This precursor is typically synthesized from 1-indanone through nitration followed by reduction, or other multi-step sequences.

-

Diazotization: 7-Amino-1-indanone is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

The reaction mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by chromatography or recrystallization yields 7-chloro-1-indanone.

This method has been reported to provide the desired product in high yield (e.g., 86%).[6]

Modern and Green Synthetic Approaches

While the Friedel-Crafts reaction remains a workhorse, concerns over the use of stoichiometric, moisture-sensitive, and often corrosive Lewis acids, as well as the generation of acidic waste streams, have prompted the development of more sustainable methodologies.

Heterogeneous Catalysis